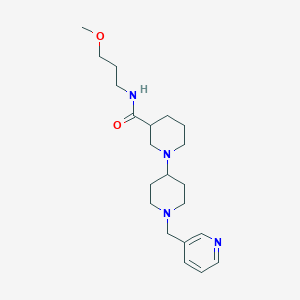
N-(sec-butyl)-3-fluoro-4-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(sec-butyl)-3-fluoro-4-methoxybenzenesulfonamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It belongs to the class of compounds known as sGC (soluble guanylate cyclase) activators, which have been shown to have a wide range of biochemical and physiological effects. In
Mécanisme D'action
N-(sec-butyl)-3-fluoro-4-methoxybenzenesulfonamide 41-2272 works by activating the soluble guanylate cyclase (sGC) enzyme, which is responsible for the production of cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that plays a key role in regulating various physiological processes, including smooth muscle relaxation, platelet aggregation, and inflammation. By activating sGC and increasing cGMP levels, this compound 41-2272 promotes vasodilation and inhibits inflammation and fibrosis.
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to have a wide range of biochemical and physiological effects. It promotes vasodilation by relaxing smooth muscle cells in blood vessels, which leads to increased blood flow and decreased blood pressure. It also inhibits inflammation by reducing the production of pro-inflammatory cytokines and chemokines, and it inhibits fibrosis by reducing the production of collagen and other extracellular matrix proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(sec-butyl)-3-fluoro-4-methoxybenzenesulfonamide 41-2272 for lab experiments is its specificity for sGC activation, which allows researchers to study the effects of cGMP signaling in a controlled manner. However, one limitation of this compound 41-2272 is its relatively short half-life, which can make it difficult to maintain consistent levels of cGMP over time.
Orientations Futures
There are several future directions for research on N-(sec-butyl)-3-fluoro-4-methoxybenzenesulfonamide 41-2272. One area of interest is the potential therapeutic applications of this compound 41-2272 in the treatment of pulmonary hypertension and other cardiovascular diseases. Another area of interest is the potential use of this compound 41-2272 as a tool for studying the role of cGMP signaling in various physiological processes. Finally, there is ongoing research into the development of new sGC activators with improved pharmacokinetic properties and therapeutic potential.
Méthodes De Synthèse
The synthesis method for N-(sec-butyl)-3-fluoro-4-methoxybenzenesulfonamide 41-2272 involves several steps, starting with the reaction of 3-fluoro-4-methoxyaniline with sec-butyl chloride in the presence of a base such as sodium hydride. The resulting product is then reacted with sulfuryl chloride to form the sulfonamide group. The final step involves the reaction of the sulfonamide intermediate with 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) and potassium tert-butoxide to yield this compound 41-2272.
Applications De Recherche Scientifique
N-(sec-butyl)-3-fluoro-4-methoxybenzenesulfonamide 41-2272 has been extensively studied for its potential use in various scientific research applications. It has been shown to have a wide range of biochemical and physiological effects, including vasodilation, anti-inflammatory effects, and anti-fibrotic effects. It has also been shown to have potential therapeutic applications in the treatment of pulmonary hypertension, heart failure, and other cardiovascular diseases.
Propriétés
IUPAC Name |
N-butan-2-yl-3-fluoro-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO3S/c1-4-8(2)13-17(14,15)9-5-6-11(16-3)10(12)7-9/h5-8,13H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFUMQJEHVNFGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC(=C(C=C1)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,5-difluorophenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5370360.png)

![2-cyclohexyl-6-(2-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5370370.png)
![N-[2-(cyclopentylthio)ethyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5370371.png)
![3-hydroxy-1-(3-methoxypropyl)-5-(4-methylphenyl)-4-[4-(4-morpholinylsulfonyl)benzoyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5370372.png)
![4-(4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5370381.png)

![3-{4-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B5370399.png)
![2-(1H-benzimidazol-2-yl)-3-[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]acrylonitrile](/img/structure/B5370400.png)
![N-[2-(difluoromethoxy)phenyl]-4-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B5370418.png)
![N-(4-fluorobenzyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5370425.png)

![4-(2-{8-[(4-chlorobenzyl)oxy]-2-quinolinyl}vinyl)-2,6-dimethoxyphenyl acetate](/img/structure/B5370441.png)
![methyl ({[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}amino)acetate](/img/structure/B5370447.png)